molecular formula C12H14BFN2O2 B2974230 5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile CAS No. 2223011-35-4

5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B2974230
CAS No.: 2223011-35-4
M. Wt: 248.06
InChI Key: RJGGYLDRRFGYOS-UHFFFAOYSA-N
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Description

5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H14BFNO2. It is a boronic ester derivative of pyridine, featuring a fluorine atom at the 5-position and a cyano group at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the reaction of 5-fluoropyridine-2-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.

Scientific Research Applications

5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in various diseases due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The boronic ester group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The fluorine atom and cyano group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group on the pyridine ring, which enhances its reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)16-7-10(9)14/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGGYLDRRFGYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2223011-35-4
Record name 5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
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